Cas no 1779755-47-3 (1-3-(azetidin-3-yl)propylpyrrolidine)

1-3-(azetidin-3-yl)propylpyrrolidine structure
1779755-47-3 structure
商品名:1-3-(azetidin-3-yl)propylpyrrolidine
CAS番号:1779755-47-3
MF:C10H20N2
メガワット:168.279202461243
CID:6394513
PubChem ID:84046699

1-3-(azetidin-3-yl)propylpyrrolidine 化学的及び物理的性質

名前と識別子

    • 1-3-(azetidin-3-yl)propylpyrrolidine
    • EN300-1846116
    • 1779755-47-3
    • SCHEMBL18497449
    • 1-[3-(azetidin-3-yl)propyl]pyrrolidine
    • インチ: 1S/C10H20N2/c1-2-6-12(5-1)7-3-4-10-8-11-9-10/h10-11H,1-9H2
    • InChIKey: HKQINTCUTRPKCA-UHFFFAOYSA-N
    • ほほえんだ: N1(CCCC1)CCCC1CNC1

計算された属性

  • せいみつぶんしりょう: 168.162648646g/mol
  • どういたいしつりょう: 168.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

1-3-(azetidin-3-yl)propylpyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1846116-2.5g
1-[3-(azetidin-3-yl)propyl]pyrrolidine
1779755-47-3
2.5g
$1650.0 2023-09-19
Enamine
EN300-1846116-1g
1-[3-(azetidin-3-yl)propyl]pyrrolidine
1779755-47-3
1g
$842.0 2023-09-19
Enamine
EN300-1846116-0.05g
1-[3-(azetidin-3-yl)propyl]pyrrolidine
1779755-47-3
0.05g
$707.0 2023-09-19
Enamine
EN300-1846116-1.0g
1-[3-(azetidin-3-yl)propyl]pyrrolidine
1779755-47-3
1g
$1357.0 2023-06-03
Enamine
EN300-1846116-0.25g
1-[3-(azetidin-3-yl)propyl]pyrrolidine
1779755-47-3
0.25g
$774.0 2023-09-19
Enamine
EN300-1846116-5.0g
1-[3-(azetidin-3-yl)propyl]pyrrolidine
1779755-47-3
5g
$3935.0 2023-06-03
Enamine
EN300-1846116-10.0g
1-[3-(azetidin-3-yl)propyl]pyrrolidine
1779755-47-3
10g
$5837.0 2023-06-03
Enamine
EN300-1846116-5g
1-[3-(azetidin-3-yl)propyl]pyrrolidine
1779755-47-3
5g
$2443.0 2023-09-19
Enamine
EN300-1846116-0.1g
1-[3-(azetidin-3-yl)propyl]pyrrolidine
1779755-47-3
0.1g
$741.0 2023-09-19
Enamine
EN300-1846116-0.5g
1-[3-(azetidin-3-yl)propyl]pyrrolidine
1779755-47-3
0.5g
$809.0 2023-09-19

1-3-(azetidin-3-yl)propylpyrrolidine 関連文献

1-3-(azetidin-3-yl)propylpyrrolidineに関する追加情報

Introduction to 1-3-(azetidin-3-yl)propylpyrrolidine (CAS No. 1779755-47-3)

1-3-(azetidin-3-yl)propylpyrrolidine, identified by the chemical abstracts service number 1779755-47-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its azetidine and pyrrolidine moieties, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural features of this compound suggest a unique interaction profile with biological targets, making it a valuable scaffold for further exploration.

The azetidin-3-yl substituent in the molecular structure of 1-3-(azetidin-3-yl)propylpyrrolidine plays a crucial role in determining its pharmacological properties. Azetidine derivatives are known for their ability to mimic natural amino acids, which can facilitate the design of peptidomimetics. These peptidomimetics have shown promise in targeting various biological pathways, including enzyme inhibition and receptor binding. The incorporation of the azetidin-3-yl group into the 1-3-(azetidin-3-yl)propylpyrrolidine framework enhances the compound's potential to interact with biological systems in a manner that could lead to therapeutic benefits.

The pyrrolidine ring in 1-3-(azetidin-3-yl)propylpyrrolidine contributes to the compound's overall stability and bioavailability. Pyrrolidine derivatives are widely used in pharmaceuticals due to their favorable pharmacokinetic properties. They often exhibit good solubility and metabolic stability, which are essential for effective drug delivery. The presence of both azetidin-3-yl and pyrrolidine moieties in 1-3-(azetidin-3-yl)propylpyrrolidine creates a versatile structure that can be modified to optimize its pharmacological activity.

Recent research has highlighted the importance of 1-(azetidin-3-yl)alkylpyrrolidine derivatives in the development of novel drugs. Studies have demonstrated that these compounds can exhibit potent activity against various targets, including enzymes and receptors involved in inflammatory responses, pain signaling, and neurodegenerative diseases. The structural flexibility of 1-(azetidin-3-yl)alkylpyrrolidine derivatives allows for the customization of their pharmacological profiles, making them attractive candidates for drug discovery.

The synthesis of 1-(azetidin-3-yloxy)propylpyrrolidine, a related compound, has been reported as a key step in the preparation of more complex derivatives. This synthetic approach involves the reaction of azetidine with propyloxy compounds, followed by functionalization with pyrrolidine groups. Such synthetic strategies provide a robust framework for generating libraries of compounds with diverse pharmacological properties.

In conclusion, 1-(azetidin-N'-allyl)-N-methylpyrrole, another derivative within this chemical class, represents an exciting area of research. The combination of azetidine and pyrrolidine moieties offers a unique opportunity to develop novel therapeutic agents with improved efficacy and selectivity. The ongoing investigation into these compounds underscores their potential as leads for future drug development.

The exploration of (S)-N-benzoyl-N-methyl-N-(2-methoxyethyl)-4-fluorobenzaminoacetamide, a closely related molecule, further highlights the significance of this chemical class. This compound has been studied for its potential applications in treating neurological disorders, demonstrating the broad therapeutic scope of azetidine-pyrrolidine hybrids. The structural diversity within this class allows for the identification of compounds with optimized pharmacokinetic and pharmacodynamic profiles.

The development of novel synthetic methodologies is crucial for advancing research in this field. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular architectures. These methods have been instrumental in generating new derivatives like (R)-N-benzoyl-N-methyl-N-(2-methoxyethyl)-4-fluorobenzaminoacetamide, which exhibit promising biological activity.

The investigation into the pharmacological mechanisms underlying the activity of these compounds is ongoing. Preclinical studies have provided insights into their interactions with target proteins and their effects on disease models. These studies are essential for understanding how these molecules exert their therapeutic effects and for identifying potential side effects that need to be addressed.

The future direction of research in this area will likely involve the development of more sophisticated computational models to predict the biological activity of new derivatives. Machine learning algorithms can be trained on existing data to identify patterns that correlate with biological potency, accelerating the discovery process.

In summary, compounds like 1-(azetidin-N'-allyl)-N-methylpyrrole, derived from 1-(azetidin-N'-allyl)-N-methylpyrrole, represent a promising class of molecules with potential therapeutic applications across multiple disease areas. The structural features and synthetic accessibility make them valuable tools for drug discovery and development.

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